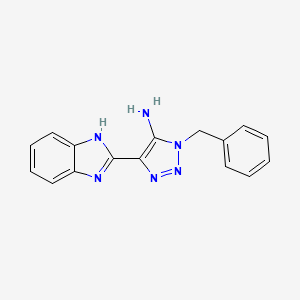
4-(1H-benzimidazol-2-yl)-1-benzyl-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE is a heterocyclic compound that combines the structural features of benzimidazole and triazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Triazole Ring:
Coupling of Benzimidazole and Triazole: The final step involves the coupling of the benzimidazole core with the triazole ring, often using a benzylamine derivative as a linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
化学反応の分析
Types of Reactions
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth, leading to apoptosis or cell cycle arrest in cancer cells.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-phenol
Uniqueness
4-(1H-1,3-BENZIMIDAZOL-2-YL)-1-BENZYL-1H-1,2,3-TRIAZOL-5-AMINE is unique due to its combined benzimidazole and triazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its potential as a versatile scaffold for drug development.
特性
分子式 |
C16H14N6 |
|---|---|
分子量 |
290.32 g/mol |
IUPAC名 |
5-(1H-benzimidazol-2-yl)-3-benzyltriazol-4-amine |
InChI |
InChI=1S/C16H14N6/c17-15-14(16-18-12-8-4-5-9-13(12)19-16)20-21-22(15)10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,19) |
InChIキー |
ZVQBGUWAUCQXOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C3=NC4=CC=CC=C4N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Fluorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10900361.png)
![6-amino-4-[5-(4-bromophenyl)furan-2-yl]-2,3,3a,4-tetrahydro-5H-indene-5,5,7-tricarbonitrile](/img/structure/B10900374.png)
![2-iodo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B10900381.png)
![{2-[(Z)-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10900387.png)
![5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900391.png)
![{4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B10900398.png)
![5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10900402.png)
![5-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10900403.png)
![(3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-yl-methanone](/img/structure/B10900405.png)
![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10900410.png)
![13-(difluoromethyl)-4-[3-[(2-methoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900415.png)
![2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10900426.png)
![[2-Ethoxy-6-iodo-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-yliden}methyl)phenoxy]methyl cyanide](/img/structure/B10900435.png)
![2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10900436.png)
